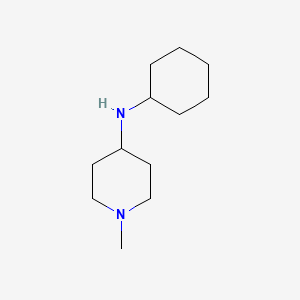

N-cyclohexyl-1-methylpiperidin-4-amine

Description

Structural Framework and Chemical Classification

N-cyclohexyl-1-methylpiperidin-4-amine is characterized by a piperidine (B6355638) ring, a six-membered heterocyclic amine, which is substituted at the nitrogen atom with a methyl group and at the 4-position with a cyclohexylamino group. The IUPAC name for this compound is 1-cyclohexyl-N-methylpiperidin-4-amine.

From a chemical classification standpoint, this compound is a saturated heterocyclic compound , a secondary amine , and a tertiary amine . The presence of two amine functional groups with different substitution patterns contributes to its chemical reactivity and potential for further derivatization.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H24N2 |

| Molecular Weight | 196.33 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 15.3 Ų |

| Heavy Atom Count | 14 |

| Complexity | 144 |

Note: Data sourced from PubChem and other chemical databases.

Significance in Organic and Medicinal Chemistry Research

The true significance of this compound in the scientific community is best understood by examining its potential applications as a synthetic scaffold and the established importance of its core components, the piperidine and cyclohexane (B81311) moieties.

Role as a Synthetic Scaffold

A synthetic scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening in drug discovery and materials science. This compound, with its multiple reactive sites—the secondary amine and the potential for substitution on both rings—is an ideal candidate for such a role.

The secondary amine can undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation, to introduce diverse functional groups. These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also introduce new pharmacophoric features that may interact with biological targets. The piperidine nitrogen, being a tertiary amine, can be quaternized to form ammonium (B1175870) salts, which can alter the compound's solubility and pharmacological profile.

While specific examples of this compound being used as a scaffold in large-scale library synthesis are not widely reported in publicly available literature, the general utility of substituted piperidines in creating diverse chemical libraries is well-established.

Relevance of Piperidine and Cyclohexane Moieties in Bioactive Compounds

The inclusion of both piperidine and cyclohexane rings in a single molecule suggests a potential for a wide range of biological activities.

The piperidine ring is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. ijnrd.org Its derivatives have demonstrated a vast array of pharmacological effects, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer activities. The nitrogen atom in the piperidine ring is often a key interaction point with biological targets, and its substitution pattern can fine-tune the compound's activity and selectivity.

The cyclohexane moiety also plays a crucial role in drug design. Its three-dimensional, non-planar structure can provide a better fit into the binding pockets of proteins compared to flat aromatic rings. The replacement of an aromatic ring with a cyclohexane ring, a concept known as bioisosteric replacement, can lead to improved metabolic stability, reduced toxicity, and enhanced oral bioavailability. Furthermore, substituted cyclohexanes are integral components of numerous approved drugs. google.com

The combination of these two important structural motifs in this compound makes it a compound of interest for the exploration of new therapeutic agents. Research into N-alkyl and N-aryl piperazine (B1678402) derivatives, which share structural similarities, has shown significant antimicrobial activity. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJMIIJDQORDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 1 Methylpiperidin 4 Amine and Its Analogs

Core Structure Synthesis Strategies

The primary challenge in synthesizing N-cyclohexyl-1-methylpiperidin-4-amine lies in the efficient and selective formation of the C-N bond between the piperidine (B6355638) ring and the cyclohexyl moiety. The following sections detail the principal strategies for achieving this transformation.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This approach is particularly well-suited for the synthesis of this compound, starting from a ketone precursor.

The most direct route to this compound is the reductive amination of 1-methylpiperidin-4-one with cyclohexylamine (B46788). This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a common choice due to its mildness and selectivity. youtube.com

The general reaction scheme is as follows:

Key to the success of this reaction is the choice of solvent and reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are often used as solvents. The reaction is typically carried out at room temperature. youtube.com The use of a slight excess of the amine and the reducing agent can help to drive the reaction to completion.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| 1-Benzyl-4-piperidone | Isobutylamine | Sodium Triacetoxyborohydride | THF | 1-Benzyl-N-isobutylpiperidin-4-amine |

| N-Boc-4-piperidone | 3,4-Dichloroaniline | Sodium Triacetoxyborohydride | Not Specified | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine |

This table presents data from analogous reactions to illustrate the general applicability of the reductive amination method.

An alternative, two-step approach to reductive amination involves the initial condensation of 1-methylpiperidin-4-one with cyclohexylamine to form an enamine or imine intermediate. This is typically achieved by heating the two reactants together, often with azeotropic removal of water to drive the equilibrium towards the condensed product.

The intermediate is then isolated and subsequently reduced in a separate step. A variety of reducing agents can be used for this purpose, including sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation (e.g., H2/Pd-C). This two-step process can sometimes offer better control and optimization of each individual step compared to the one-pot procedure. The general mechanism involves the formation of an iminium ion which is then reduced. youtube.com

Alkylation Reactions in Piperidine Functionalization

Alkylation offers another viable pathway to this compound. This method can be approached in two ways: alkylation of a pre-formed 4-aminopiperidine (B84694) derivative or alkylation of a piperidine precursor.

In the first approach, a commercially available or synthesized 4-amino-1-methylpiperidine (B1301898) could be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl derivative with a suitable leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, one could start with N-cyclohexyl-4-aminopiperidine and introduce the methyl group at the 1-position of the piperidine ring. This would involve reaction with a methylating agent such as methyl iodide or dimethyl sulfate. Backbone N-methylation is a common strategy in peptide chemistry and can be achieved under various conditions. nih.gov

The synthesis of various 4-aminopiperidine analogs has been achieved through alkylation with alkyl bromides, followed by deprotection steps where necessary. nih.gov

Stereoselective Synthetic Approaches

Achieving stereocontrol is paramount in synthesizing biologically active molecules. For piperidine derivatives, this involves establishing specific configurations at chiral centers on the ring, which can be accomplished through various stereoselective strategies.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation of pyridine (B92270) and its derivatives is a powerful, atom-economical strategy for accessing chiral piperidines. dicp.ac.cn This approach often involves the reduction of activated pyridine precursors, such as pyridinium (B92312) salts, using transition metal catalysts with chiral ligands.

Rhodium and iridium-based catalysts are particularly effective. For example, an iridium-catalyzed asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts using a SegPhos ligand provides chiral piperidine derivatives with two adjacent chiral centers, achieving high diastereoselectivities (>99:1) and enantioselectivities (90% ee). nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of enamides attached to a piperidine ring can yield enantioenriched 3-aminopiperidine derivatives with enantiomeric excesses up to 96% after crystallization. thieme-connect.com

A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net In this method, a chiral primary amine is used under reducing conditions, which induces chirality in the final piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net This technique is scalable and tolerates a wide range of functional groups. dicp.ac.cn An economical and scalable synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine was achieved through a rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene, demonstrating the industrial applicability of this methodology. acs.org

| Substrate Type | Catalyst System | Product Type | Stereoselectivity | Ref. |

| 2-Aryl-3-phthalimidopyridinium salts | [Ir(cod)Cl]2 / (R)-BINAP | 2-Aryl-3-aminopiperidines | >99:1 dr, 90% ee | nih.gov |

| N-(1-benzylpiperidin-3-yl)enamides | Rhodium / Synphos | 3-Aminopiperidine derivatives | up to 96% ee | thieme-connect.com |

| 2-Substituted pyridinium salts | [Cp*RhCl2]2 / Chiral amine | Chiral 2-substituted piperidines | Excellent dr and ee | dicp.ac.cnresearchgate.net |

| Tetrasubstituted fluoroencarbamate | Rh(NBD)2(BF4) / W003-1 | cis-4-Amino-3-fluoro-1-methylpiperidine | 99.5:0.5 er | acs.org |

Control of Stereochemistry in Amine Functionalization

Introducing substituents onto a pre-existing piperidine ring with stereocontrol is another crucial strategy. This often involves the diastereoselective functionalization of C-H bonds, particularly those alpha to the nitrogen atom.

A highly diastereoselective photoredox-catalyzed C–H arylation of functionalized piperidines has been reported. nih.govacs.orgacs.org This method uses an iridium photocatalyst to arylate the α-amino C-H bond, followed by an in-situ epimerization to yield the most thermodynamically stable stereoisomer with high diastereoselectivity. nih.govnih.govacs.orgacs.orgescholarship.org The reaction is effective for a wide range of piperidines, including those with multiple pre-existing stereocenters. nih.govacs.org

Another approach involves the lithiation and subsequent substitution of N-Boc-2-phenylpiperidine. The stereochemical outcome of this reaction can be controlled to generate quaternary stereocenters.

Furthermore, a chemo-enzymatic method combines chemical synthesis with biocatalysis to achieve asymmetric dearomatization of activated pyridines. This process uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereocontrol.

Catalytic Systems in Synthesis

Catalysis is central to the modern synthesis of piperidines, enabling reactions that would otherwise be difficult or impossible. Both transition metal catalysis and organocatalysis offer powerful and distinct advantages.

Transition Metal Catalysis (e.g., Palladium, Gold, Rhodium, Iridium, Nickel, Iron)

Transition metals are widely used to construct the piperidine ring and its derivatives through various transformations, including cross-coupling, cyclization, and hydrogenation reactions. nih.govdigitellinc.com

Palladium: Palladium catalysts are versatile and have been used in C-N cross-coupling reactions (Buchwald-Hartwig amination) to connect piperidine nucleophiles with (hetero)aromatic electrophiles. acs.org Palladium-catalyzed cascade reactions, such as those involving remote C(sp³)–H functionalization and intramolecular annulation, have been developed to synthesize multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com Other applications include enantioselective (4+2) annulations and modular syntheses of related heterocycles like piperazines. nih.govacs.orgnih.gov

Gold: Gold catalysis has been employed for the synthesis of piperidin-4-ols. A one-pot sequence involving a gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement, provides a flexible and diastereoselective route to substituted piperidin-4-ols.

Rhodium: Rhodium catalysts are prominent in the asymmetric hydrogenation of pyridinium salts to yield chiral piperidines. dicp.ac.cnresearchgate.net They are also used in [2+2+2] cycloadditions to construct polysubstituted piperidines. nih.gov For instance, an enantioselective rhodium(I)-catalyzed cycloaddition using a cleavable tether allows for the synthesis of N-methylpiperidine products with good yields and high enantioselectivity. nih.gov Additionally, rhodium catalysis enables asymmetric reductive Heck reactions to furnish 3-substituted piperidines from pyridine precursors. nih.gov

Iridium: Iridium catalysts are highly effective for the asymmetric hydrogenation of pyridinium salts, providing access to chiral piperidines with high enantioselectivity. nih.gov A photoredox-catalyzed cascade using an Iridium(III) complex facilitates the diastereoselective C-H arylation of piperidines. nih.govnih.govacs.orgacs.org Iridium complexes have also been used for the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org

Nickel: Nickel-catalyzed intramolecular [4+2] cycloadditions of unactivated dienynes serve as a mild and efficient alternative to thermal Diels-Alder reactions, which may fail or require harsh conditions.

Iron: While less common than other metals, iron catalysis is emerging as a "green" and non-toxic alternative. nih.gov Iron-catalyzed reductive amination has been used for the intramolecular cyclization of methoxyamine-containing boronic esters to form piperidines. nih.govresearchgate.net An iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides, including a tandem reaction with 1,4-diiodides, can produce piperidines with challenging quaternary stereocenters. acs.org

Organocatalysis in Amine Chemistry

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, avoiding the use of metals. This field has provided powerful methods for the stereoselective synthesis of piperidines. mdpi.com

A prominent strategy is the use of proline derivatives to catalyze domino reactions. For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization between aldehydes and nitroolefins to generate polysubstituted piperidines, creating four contiguous stereocenters in one step with excellent enantioselectivity. nih.govacs.orgacs.org

Hybrid bio-organocatalytic cascades have also been developed. One such system uses a transaminase enzyme to generate a reactive cyclic imine intermediate (Δ¹-piperideine) in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone to form 2-substituted piperidines. rsc.org This approach mimics natural biosynthetic pathways while leveraging the advantages of organocatalysis. rsc.org Intramolecular aza-Michael reactions catalyzed by quinoline-based organocatalysts are also effective for producing enantiomerically enriched di- and tri-substituted piperidines. mdpi.com

Derivatization and Functionalization Techniques

The modification of this compound can be approached through several synthetic routes, primarily targeting the secondary amine for derivatization or the piperidine and cyclohexane (B81311) rings for the introduction of new functional groups. These modifications are crucial for fine-tuning the physicochemical properties of the molecule.

N-formylation is a common and important transformation in organic synthesis, often used to introduce a formyl group (-CHO) onto a primary or secondary amine. This modification can significantly alter the biological activity of a molecule. For a secondary amine like this compound, N-formylation yields the corresponding N-formamide. A variety of methods have been developed for the N-formylation of amines, many of which are applicable to this specific scaffold. mdpi.com

Catalytic N-Formylation:

Numerous catalytic systems have been developed to facilitate the N-formylation of amines under mild and efficient conditions. These methods often utilize a formyl source and a catalyst to promote the reaction.

Formic Acid as a Formyl Source: Formic acid is a widely used, simple, and economical formylating agent. The reaction of an amine with formic acid can be promoted by various catalysts. For instance, an iodine-catalyzed method under solvent-free conditions has been shown to be effective for a wide range of amines, including secondary amines. mdpi.com The reaction typically proceeds by heating a mixture of the amine, formic acid, and a catalytic amount of iodine. Another approach involves the use of the reusable ion exchange resin Amberlite IR-120[H+] as an acid catalyst with microwave irradiation. mdpi.com

Carbon Dioxide as a C1 Source: In a greener approach, carbon dioxide can be utilized as a C1 source for N-formylation. A catalyst-free method using CO2 and sodium borohydride (NaBH4) has been reported for the N-formylation of both aromatic and aliphatic amines. researchgate.net This reaction proceeds through the in situ generation of formoxy borohydride species.

Other Formylating Agents and Catalysts: Acetic formic anhydride (B1165640) (AFA), generated in situ from formic acid and acetic anhydride, is a potent formylating agent that reacts rapidly with amines. mdpi.com Additionally, methods involving cyanides and esters as formylating agents have also been described. rsc.org

The choice of method for the N-formylation of this compound would depend on factors such as substrate tolerance, desired yield, and environmental considerations. Below is a table summarizing various N-formylation methods applicable to secondary amines.

| Formylating Agent | Catalyst/Reagent | Conditions | Applicable to Secondary Amines | Reference(s) |

| Formic Acid | Iodine | Solvent-free, heating | Yes | mdpi.com |

| Formic Acid | Amberlite IR-120[H+] | Microwave irradiation | Yes | mdpi.com |

| Carbon Dioxide | Sodium Borohydride | Catalyst-free, ambient conditions | Yes | researchgate.net |

| Acetic Formic Anhydride | In situ generation | Low temperature | Yes | mdpi.com |

| Cyanides/Esters | - | Varies | Yes | rsc.org |

| Formamide | - | Varies | Yes | researchgate.net |

Creating a library of analogs from a lead compound is a cornerstone of drug discovery. For this compound, structural diversity can be achieved by introducing various substituents on the piperidine ring, the N-cyclohexyl group, or by further derivatizing the exocyclic amine.

Modification of the Piperidine Ring:

The piperidine ring is a versatile scaffold that can be functionalized at various positions. The introduction of substituents can influence the molecule's conformation and its interaction with biological targets.

Reductive Amination of N-substituted 4-piperidones: A common strategy to synthesize analogs of this compound involves the reductive amination of N-methyl-4-piperidone with various substituted cyclohexylamines. This approach allows for the introduction of a wide array of substituents on the cyclohexyl ring. The reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride. mdpi.com

Functionalization of Pre-existing Piperidine Rings: Various methods exist for the direct functionalization of a pre-formed piperidine ring. These can include C-H activation strategies or reactions involving the generation of reactive intermediates like enamines or iminium ions. mdpi.com For instance, the introduction of alkyl or aryl groups can be achieved through various cross-coupling reactions.

Derivatization of the Exocyclic Amine:

Beyond N-formylation, the secondary amine of this compound is a prime site for introducing a wide variety of functional groups. This allows for the exploration of different chemical spaces and the potential to form new interactions with a biological target.

Acylation and Sulfonylation: The amine can be readily acylated with various acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications introduce different electronic and steric properties.

Alkylation: The secondary amine can be alkylated to form a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions. nih.gov

The table below provides examples of functional groups that can be introduced to create structural diversity.

| Functional Group | Reagent/Reaction Type | Potential Impact on Properties |

| Amide | Acyl chloride/anhydride | Alters electronics, sterics, and H-bonding |

| Sulfonamide | Sulfonyl chloride | Introduces acidic character and alters H-bonding |

| Tertiary Amine | Alkyl halide | Increases basicity and steric bulk |

| Urea | Isocyanate | Enhances H-bonding capability |

| Thiourea | Isothiocyanate | Enhances H-bonding capability |

The strategic combination of these derivatization and functionalization techniques allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of analogs with optimized properties.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods can provide insights into the structure, dynamics, and interactions of compounds like N-cyclohexyl-1-methylpiperidin-4-amine with biological targets.

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict how a small molecule ligand, such as this compound, might bind to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring these poses to identify the most likely binding mode.

A typical molecular docking study would involve:

Preparation of the protein receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the ligand: Generating a 3D structure of the ligand, in this case, this compound.

Docking simulation: Using software to place the ligand into the binding site of the receptor and evaluate the binding affinity.

Analysis of results: Examining the predicted binding poses and interactions, such as hydrogen bonds and hydrophobic interactions.

Without specific studies on this compound, a data table of its docking scores against various targets cannot be provided.

Molecular Dynamics Simulations for Binding Pose and Stability

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov In the context of ligand-target interactions, MD simulations can be used to assess the stability of a binding pose predicted by molecular docking. springernature.com By simulating the behavior of the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can observe how the interactions change over time and whether the ligand remains stably bound. mdpi.com

Key outputs from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Interaction energy analysis: To quantify the strength of the interactions between the ligand and the protein.

As no MD simulation data for this compound is available, a data table of its binding stability metrics cannot be generated.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict a variety of molecular properties, including:

Optimized molecular geometry: The most stable 3D arrangement of the atoms.

Vibrational frequencies: Corresponding to infrared and Raman spectra.

Electronic properties: Such as ionization potential and electron affinity.

Reaction mechanisms and energetics: To understand how a molecule might react.

A DFT study on this compound would provide precise bond lengths, bond angles, and electronic charge distributions. However, no such study has been published.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, FMO analysis would help in predicting its reactivity in various chemical reactions. Without computational data, a table of its HOMO and LUMO energies cannot be presented.

In Silico Prediction of Synthetic Accessibility

In silico prediction of synthetic accessibility is a computational method used to estimate how easily a molecule can be synthesized. nih.gov This is a crucial step in drug discovery, as it helps to prioritize compounds that are not only potent but also feasible to produce in a laboratory. These prediction tools often use a combination of fragment-based analysis and machine learning models trained on large databases of known chemical reactions. nih.gov

A synthetic accessibility score for this compound would provide an indication of the complexity of its synthesis. However, no such prediction has been reported in the literature.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Influence of N-substituents on Biological Activity

The substituents attached to the nitrogen atoms of the piperidine (B6355638) ring and the 4-amino group play a pivotal role in modulating the pharmacological properties of this class of compounds.

The nature of the substituent on the 4-amino group significantly impacts biological activity. While specific data for N-cyclohexyl-1-methylpiperidin-4-amine is limited, broader studies on related 4-aminopiperidine (B84694) scaffolds provide valuable insights. For instance, in the context of antifungal agents, it has been observed that cyclic alkyl residues at the 4-amino position can be detrimental to activity compared to linear alkyl chains. mdpi.com This suggests that the steric bulk and conformational flexibility of the substituent are critical determinants of interaction with the target protein.

In a series of N-substituted 4-piperidinyl benzilate derivatives, which share the core piperidine structure, the size of the N-alkyl group was found to be a critical factor for muscarinic receptor affinity. While smaller substituents like methyl and ethyl groups enhanced affinity, larger groups such as n-propyl and isopropyl led to a significant decrease in binding. nih.gov This highlights the sensitivity of the receptor's binding pocket to the size and shape of the N-substituent. Although this study did not include a cyclohexyl group, it underscores the importance of optimizing the steric profile of this part of the molecule.

| N-Substituent | Relative Impact on Activity (Inferred) | Supporting Evidence Context |

| Cyclohexyl | Potentially reduced activity in some contexts due to steric bulk. | Detrimental for antifungal activity in 4-aminopiperidines. mdpi.com |

| Linear Alkyl (short chain) | Can enhance affinity. | N-methyl and N-ethyl groups increased muscarinic receptor affinity in 4-piperidinyl benzilates. nih.gov |

| Linear Alkyl (long chain) | Can be beneficial for certain activities. | N-dodecyl substitution showed outstanding antifungal activity. mdpi.com |

| Branched Alkyl | Can decrease affinity. | N-propyl and isopropyl groups decreased muscarinic receptor affinity in 4-piperidinyl benzilates. nih.gov |

N-methylation of the piperidine ring is a common strategy to introduce a permanent positive charge at physiological pH, which can be crucial for electrostatic interactions with receptor binding sites. In the case of 4-piperidinyl benzilate derivatives, N-methylation was shown to significantly increase affinity for central muscarinic cholinergic receptors. nih.gov This suggests that the methyl group on the piperidine nitrogen of this compound is likely a key contributor to its potential receptor interactions.

The substitution pattern on the 4-amino group is also critical. Studies on other 4-aminopiperidine derivatives have shown that both the nature of the substituent and its position can influence activity. For example, in a series of antifungal agents, the combination of a benzyl (B1604629) or phenylethyl residue at the piperidine nitrogen with an n-dodecyl residue at the 4-amino group was found to be most beneficial for enhancing activity. mdpi.com

Role of Piperidine Ring Substitutions on Ligand Affinity and Selectivity

While the core focus is on this compound, understanding the impact of substitutions on the piperidine ring itself provides a broader context for its SAR. The piperidine scaffold is a common feature in many biologically active compounds, and its substitution pattern is a key determinant of affinity and selectivity for various receptors, including muscarinic and sigma receptors. nih.govnih.gov The rigidity and conformational preferences conferred by the piperidine ring, along with the spatial orientation of its substituents, dictate how the molecule fits into the binding pocket of a target receptor.

Correlation of Structural Features with Receptor Binding Profiles (in vitro)

The specific structural elements of this compound and its analogs directly correlate with their binding affinities for different receptor subtypes.

Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles. The affinity of ligands for these subtypes is highly dependent on their chemical structure.

| Receptor Subtype | General Structural Requirements for High Affinity (Inferred from Analogs) |

| M1 | Tolerant to a range of N-substituents. mdpi.com |

| M2 | Sensitive to the size and nature of N-substituents. nih.govmdpi.com |

| M3 | Stringent structural requirements for high-affinity binding. mdpi.com |

Sigma receptors (S1R and S2R) are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer. Piperidine-based molecules are a well-established class of sigma receptor ligands. nih.gov

The affinity of ligands for sigma receptors is strongly influenced by the nature of the substituents on the piperidine nitrogen. For instance, in a series of piperazine-based derivatives, the presence of a basic amino moiety was found to drive both S1R and S2R affinity and selectivity. nih.gov Another study on piperidine and piperazine-based derivatives showed that replacing a piperazine (B1678402) ring with an N-methyl piperidine led to derivatives with strong to moderate affinity for S1R. unict.it Specifically, a benzyl derivative demonstrated sub-nanomolar affinity for S1R with complete selectivity over S2R. unict.it This suggests that the N-methylpiperidine core of this compound is a favorable scaffold for sigma receptor binding. The N-cyclohexyl group would then serve to modulate the affinity and selectivity between the S1R and S2R subtypes.

| Receptor Subtype | General Structural Requirements for High Affinity (Inferred from Analogs) |

| S1R | A basic nitrogen is crucial. The nature of the N-substituent significantly impacts affinity and selectivity. N-methyl piperidine is a favorable scaffold. nih.govunict.it |

| S2R | Also driven by a basic amino moiety, but selectivity is modulated by the overall structure. nih.gov |

Kinase Inhibition Mechanisms

While direct studies on this compound as a kinase inhibitor are not extensively documented in publicly available literature, the analysis of structurally related compounds provides significant insights into its potential for kinase inhibition. The N-cyclohexyl and aminopiperidine moieties are common features in various kinase inhibitors.

Research into inhibitors of the Epidermal Growth Factor Receptor (EGFR) has identified compounds with a similar architecture. For instance, N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide has been shown to inhibit EGFR signaling. nih.gov This compound, which shares the N-cyclohexyl and piperidine core, was found to decrease the phosphorylation of EGFR and downstream signaling proteins like ERK and Akt. nih.gov It demonstrated dose-dependent attenuation of EGF-induced cell proliferation and migration. nih.gov The IC50 value for one of the active compounds, NDS-41119, was determined to be 6.16 ± 0.88 µM. nih.gov

Furthermore, the aminocyclohexyl and aminopiperidine fragments have been explored in the design of pan-PIM kinase inhibitors. acs.org In a comparative study, aminopiperidine-containing compounds generally exhibited greater potency than their corresponding aminocyclohexyl analogues in both biochemical and cellular assays. acs.org This highlights the subtle but significant influence of the ring system on inhibitory activity. Despite the decrease in potency when replacing piperidine with cyclohexyl, aminocyclohexyl compounds retained picomolar enzymatic and significant cellular potency against PIM kinases. acs.org

In the context of FMS-like tyrosine kinase 3 (FLT3), another important cancer target, derivatives containing cyclohexyl and aminocyclohexyl substituents have shown promise. Trisubstituted purine (B94841) derivatives with these moieties have been developed as potent FLT3 inhibitors, selectively blocking the proliferation of acute myeloid leukemia (AML) cell lines with FLT3-ITD mutations. nih.gov

Table 1: Kinase Inhibitory Activity of Compounds Structurally Related to this compound

| Compound Name | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide (B32628) (NDS-41119) | EGFR | 6.16 ± 0.88 µM | nih.gov |

| Aminopiperidine pan-PIM inhibitors | PIM1, PIM2, PIM3 | Picomolar to nanomolar range | acs.org |

| Aminocyclohexyl pan-PIM inhibitors | PIM1, PIM2, PIM3 | Picomolar to nanomolar range | acs.org |

| Trisubstituted purines with cyclohexyl/aminocyclohexyl moieties | FLT3-ITD | Nanomolar range | nih.gov |

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Studies on 4-amino cyclohexylglycine analogues have demonstrated their potential as powerful DPP IV inhibitors. nih.gov For example, a bis-sulfonamide derivative in this series was found to be an extremely potent inhibitor with an IC50 of 2.6 nM and exhibited excellent selectivity. nih.gov Other analogues, such as a 2,4-difluorobenzenesulfonamide (B83623) derivative, combined a favorable in vitro profile with good pharmacokinetic properties in rats and demonstrated oral efficacy in mice. nih.gov

The discovery of C-(1-aryl-cyclohexyl)-methylamines as a novel chemotype for DPP IV inhibition further supports the significance of the cyclohexylamine (B46788) moiety. researchgate.net Compounds from this series have been optimized to achieve low nanomolar potency and display excellent oral pharmacokinetic profiles in animal models. researchgate.net

Table 2: DPP IV Inhibitory Activity of Aminocyclohexyl Analogues

| Compound Class | Key Structural Feature | Potency (IC50) | Reference |

|---|---|---|---|

| 4-Amino cyclohexylglycine analogues (bis-sulfonamide derivative) | Aminocyclohexyl | 2.6 nM | nih.gov |

| C-(1-aryl-cyclohexyl)-methylamines | Cyclohexylamine | Low nanomolar | researchgate.net |

G9a/GLP Histone Methyltransferase Inhibition

The this compound structure also presents features relevant to the inhibition of histone methyltransferases G9a and G9a-like protein (GLP). The 1-methylpiperidin-4-yl moiety, in particular, has been incorporated into potent inhibitors of these epigenetic regulators.

A notable example is 6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine, which has been identified as a selective inhibitor of GLP. nih.gov This compound emerged from the screening of a quinazoline-based compound library. nih.gov The inclusion of the N-(1-methylpiperidin-4-yl) group at the 4-position of the quinazoline (B50416) core was a key structural element contributing to its activity. While this compound was found to be a potent GLP inhibitor, further structure-activity relationship studies led to the discovery of even more selective GLP inhibitors. nih.gov

Table 3: G9a/GLP Inhibitory Activity of a Compound Containing the 1-Methylpiperidin-4-yl Moiety

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | GLP | Selective inhibitor | nih.gov |

Histamine (B1213489) H1 Receptor Interactions

The structural characteristics of this compound are highly pertinent to its potential interaction with the histamine H1 receptor (H1R). Classical H1R antagonists are characterized by the presence of aromatic head groups and a basic amine, which is often part of an aliphatic heterocyclic ring like piperidine. nih.gov

Research on the structure-kinetic relationships of H1R antagonists has highlighted the importance of the basic amine moiety. nih.gov The synthesis of related compounds has involved the use of 4-chloro-1-methylpiperidine, indicating that the 1-methylpiperidine (B42303) scaffold is a relevant building block for H1R ligands. nih.gov The cyclization of the amine-containing portion of these ligands has been shown to have a pronounced effect on their binding kinetics. nih.gov While a tricyclic aromatic head group tends to increase affinity and residence time at the H1R, the influence of the basic amine moiety on binding kinetics is also significant. nih.gov

Stereochemical Aspects of SAR

Enantiomeric Purity and Isomer-Specific Activity

The stereochemistry of molecules containing cyclohexyl and piperidine rings can have a profound impact on their biological activity. While specific stereochemical studies on this compound are not widely published, research on closely related analogues provides valuable insights into the potential for isomer-specific activity.

A detailed investigation of the cis- and trans-isomers and enantiomers of 1-(1-phenyl-2-methylcyclohexyl)piperidines and 1-(1-phenyl-4-methylcyclohexyl)piperidines at the phencyclidine (PCP) binding site has revealed significant stereoselectivity. nih.gov The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was found to be approximately five times more potent than PCP in vitro and twice as potent in vivo. nih.gov In contrast, the racemic cis-isomer and its individual enantiomers were essentially inactive. nih.gov This demonstrates a clear preference for a specific stereochemical arrangement for potent biological activity. The more potent isomer was nine times more active in vitro and four times more active in vivo than its corresponding enantiomer. nih.gov

For the 1-(1-phenyl-4-methylcyclohexyl)piperidine isomers, the cis-isomer was more potent than the trans-isomer, although both were considerably less active than the most potent 2-methylcyclohexyl analogue. nih.gov These findings underscore that both the position of substitution on the cyclohexane (B81311) ring and the relative stereochemistry of the substituents are critical determinants of biological activity. Given the structural similarities, it is highly probable that the different stereoisomers of this compound would also exhibit distinct biological activities at various targets, making enantiomeric purity a crucial factor for its pharmacological profile.

Medicinal Chemistry and Rational Drug Design Principles

N-cyclohexyl-1-methylpiperidin-4-amine as a Lead Structure

In the field of drug discovery, a "lead structure" is a chemical compound that exhibits a desired pharmacological activity and serves as the foundational template for designing and synthesizing more potent and selective drug candidates. jetir.org The 4-aminopiperidine (B84694) scaffold is a well-established and versatile lead structure in medicinal chemistry, recognized for its presence in numerous biologically active molecules, including potent opioid agonists and muscarinic antagonists. researchgate.net The inherent structural features of this scaffold allow for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. researchgate.net

This compound embodies the key characteristics of a valuable lead compound. Its structure can be deconstructed into three primary components for systematic modification:

The central piperidine (B6355638) ring , a saturated heterocycle that provides a rigid three-dimensional framework.

The N1-methyl group , which influences the molecule's basicity, lipophilicity, and potential for interaction with specific binding pockets. Studies on related piperidine series have shown that the N-methyl group can be critical for achieving high receptor affinity. nih.gov

The N4-cyclohexylamino group , which offers a bulky, lipophilic substituent that can be modified to explore structure-activity relationships (SAR) and optimize ligand-receptor interactions.

The versatility of this scaffold allows medicinal chemists to explore how variations in these three regions impact a compound's affinity, selectivity, and pharmacokinetic profile, making it an ideal starting point for developing targeted therapeutics. researchgate.net

Molecular Hybridization Strategies for Novel Ligand Development

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores—distinct molecular fragments with known biological activity—into a single, new hybrid molecule. The goal is to create a novel chemical entity with an enhanced or unique biological profile, potentially improving affinity, selectivity, or the ability to interact with multiple targets.

The this compound scaffold is well-suited for this approach. Its core piperidine-amine structure can serve as an anchor to which other pharmacophoric elements are attached. A clear example of this strategy is seen in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov In one study, researchers designed a novel series of piperidin-4-yl-aminopyrimidine derivatives by fusing the pharmacophore templates of previously described hybrids with piperidine-linked aminopyrimidines. nih.gov This fusion resulted in compounds with significantly improved antiviral activity, demonstrating the success of the hybridization strategy in advancing the development of new therapeutics. nih.gov

Design of Targeted Therapeutics Based on this compound Scaffold

The 4-aminopiperidine scaffold, represented by this compound, has been successfully employed to design a variety of targeted therapeutics by modifying its peripheral substituents to achieve high affinity and selectivity for specific biological targets.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): The 4-aminopiperidine framework has been a cornerstone in the development of M3 muscarinic antagonists. researchgate.net Through systematic chemical modulations of the scaffold, researchers have synthesized molecules with high affinity for the human M3 receptor (Kᵢ values as low as 1 nM) and variable selectivity over the M2 subtype. researchgate.net While direct analogs of this compound were part of broader series, the principle of targeting mAChRs with this core structure is well-documented.

Sigma (σ) Receptors: The sigma-1 (σ₁) receptor is a target for various neurological and psychiatric conditions. Research into novel σ₁ receptor ligands has utilized a 4-(2-aminoethyl)piperidine scaffold, which is closely related to the core of this compound. nih.gov In these studies, it was found that derivatives containing a 1-methylpiperidine (B42303) moiety exhibited particularly high σ₁ receptor affinity and selectivity over the σ₂ subtype. nih.gov Molecular dynamics simulations revealed that the N-substituent plays a crucial role, with the N-methyl group engaging in different lipophilic interactions within the receptor's binding pocket compared to other substituents like a hydrogen atom or a larger cyclohexyl ring on a related compound. nih.gov

HIV Reverse Transcriptase: As mentioned previously, the piperidin-4-yl-aminopyrimidine scaffold has been used to create potent NNRTIs. nih.gov These compounds function by allosterically inhibiting the HIV reverse transcriptase enzyme, which is critical for viral replication. The success of this series underscores the utility of the piperidine core in designing effective antiviral agents. nih.gov

Analgesic Effects: The combination of a cyclohexyl ring and a piperidine ring is found in derivatives of phencyclidine (PCP) that have been studied for their analgesic properties. nih.gov For example, 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol, a structural relative, was shown to produce significant analgesic effects in preclinical models, highlighting the potential of the combined cyclohexyl-piperidine motif in pain research. nih.gov

Radioligand Design and Precursor Utility

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled molecules (radioligands or radiotracers) to visualize and quantify biochemical processes in vivo. mdpi.com Carbon-11 (¹¹C) is a frequently used radionuclide for PET because its incorporation into a drug molecule does not alter its chemical or biological properties. mdpi.comnih.gov However, its short half-life (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiolabeling methods. mdpi.com

The this compound structure is an ideal candidate for radiolabeling with ¹¹C. The most common strategy for ¹¹C-labeling is N-methylation using high-reactivity agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.com A secondary amine precursor, in this case, N-cyclohexyl-piperidin-4-amine (the demethylated version of the title compound), can be readily reacted with [¹¹C]CH₃I to introduce the ¹¹C-label onto the piperidine nitrogen.

This exact strategy has been successfully applied to create PET radioligands for imaging muscarinic receptors in the brain. In the development of the antagonist (R)-[(11)C]-VC-004, the secondary amine precursor was labeled via N-methylation with [¹¹C]CH₃I. researchgate.net This reaction produced the desired radioligand with high specific activity and radiochemical yield, making it suitable for preclinical PET studies. researchgate.net The high brain uptake observed with this tracer demonstrates the utility of this scaffold in developing agents for neuroimaging. researchgate.net

Table 1: Radiosynthesis Data for a C-11 Labeled Muscarinic Antagonist Using a Piperidine Precursor Data derived from the synthesis of (R)-[(11)C]-VC-004, a structurally related compound. researchgate.net

| Parameter | Reported Value |

| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) |

| Precursor | Secondary Amine (demethylated piperidine) |

| Radiochemical Yield (decay-corrected) | 40-60% |

| Specific Activity | 13.0-34.3 TBq/mmol |

| Synthesis Time (after end of bombardment) | 45 min |

Optimization of Ligand Properties for Biological Evaluation

Once a lead structure like this compound is identified, the process of lead optimization begins. This involves making systematic structural modifications to improve key properties required for a successful drug candidate, such as potency, selectivity, and metabolic stability.

Structure-Activity Relationship (SAR) Studies: SAR is investigated by synthesizing a library of analogs where specific parts of the molecule are altered, and the resulting change in biological activity is measured. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, replacing smaller alkyl groups with a cyclohexyl group at a specific position dramatically increased potency, with the cyclohexyl analog showing an IC₅₀ value of 0.275 µM, significantly lower than many other analogs. researchgate.net This demonstrates the profound impact a cyclohexyl moiety can have on biological activity.

Enhancing Selectivity: For many targets, such as the muscarinic receptor subtypes, achieving selectivity is crucial to minimize off-target side effects. nih.gov Optimization efforts often focus on modifying the lead structure to enhance its binding preference for one receptor subtype over others. For the 4-aminopiperidine scaffold, chemical modulations have yielded compounds with up to 40-fold selectivity for the M3 receptor over the M2 receptor. researchgate.net

The biological evaluation of these optimized compounds involves a battery of in vitro and in vivo tests to confirm their potency, efficacy, and suitability for further development. nih.govmdpi.commdpi.com

Table 2: Example of Structure-Activity Relationship (SAR) for sEH Inhibitors with Varying N-Substituents Data derived from a study on N-acyl derivatives as soluble epoxide hydrolase inhibitors. researchgate.net

| Compound Series | R Group | IC₅₀ (µM) |

| 8c | Isopropyl | 22.256 |

| 8d | Butyl | 10.082 |

| 8e | Cyclohexyl | 0.275 |

| 8f | Phenyl | 16.699 |

| 8h | p-Methyl phenyl | 0.224 |

Applications in Chemical Biology and Preclinical Research Tools

Probe Development for Target Identification and Validation (in vitro)

The N-cyclohexyl-1-methylpiperidin-4-amine framework is a valuable starting point for the development of chemical probes designed for in vitro target identification and validation. The rationale behind its use lies in the ability to modify its structure to create derivatives with high affinity and selectivity for specific biological targets. The cyclohexyl and piperidine (B6355638) rings can be functionalized to explore the chemical space around a target protein, allowing for the optimization of binding interactions.

A key aspect of a good chemical probe is its metabolic stability, ensuring that it does not degrade prematurely in an in vitro assay, which could lead to misleading results. The replacement of more metabolically labile groups with the cyclohexyl moiety can enhance this stability. For instance, in the development of pan-PIM kinase inhibitors, the substitution of a piperidine ring with a cyclohexyl group led to a significant increase in metabolic stability in human microsomes. acs.org This improved stability is a desirable characteristic for chemical probes, as it ensures that the observed biological activity is due to the intact molecule.

The development of such probes often involves iterative rounds of chemical synthesis and biological testing. Starting from the this compound core, medicinal chemists can introduce various substituents to modulate the pharmacodynamics and pharmacokinetic properties of the resulting molecules. This systematic approach allows for the generation of a library of compounds that can be screened against a panel of biological targets to identify potent and selective probes. These probes are then instrumental in validating the role of these targets in disease pathways.

| Parameter | Observation | Implication for Probe Development |

| Metabolic Stability | Replacement of piperidine with cyclohexyl increases stability in human microsomes. acs.org | Enhanced probe lifetime in in vitro assays, leading to more reliable data. |

| Structural Modifiability | The scaffold allows for functionalization at multiple points. | Facilitates the optimization of binding affinity and selectivity for the target protein. |

| Target Engagement | The aminocyclohexyl group can participate in crucial hydrogen bonding interactions with target proteins, such as PIM kinases. acs.org | Enables the design of probes that can effectively interact with and modulate the activity of the intended biological target. |

Building Blocks for Complex Molecule Synthesis in Drug Discovery Pipelines

The this compound scaffold is a recognized building block in the synthesis of more complex molecules within drug discovery pipelines. The piperidine ring is a common motif in many approved drugs, and its incorporation into a molecule can favorably influence its physicochemical and pharmacokinetic properties, such as solubility and oral bioavailability. thieme-connect.com The addition of the N-methyl and cyclohexyl groups provides a specific three-dimensional shape that can be exploited to achieve high-affinity binding to biological targets.

A notable example of the use of a related scaffold is in the synthesis of a potent and selective melanocortin subtype-4 receptor (MC4-R) agonist. nih.gov The complex molecule, (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide, incorporates a 4-cyclohexyl-piperidine moiety. nih.gov This agonist demonstrated in vivo efficacy in models of food intake and erectile dysfunction, highlighting the therapeutic potential of molecules built upon this type of scaffold. nih.gov

The synthesis of such complex molecules is a multi-step process that relies on the availability of versatile building blocks. This compound and its derivatives can be prepared and then incorporated into a larger molecular framework through various chemical reactions, such as amide bond formation or reductive amination. The ability to readily access these building blocks is crucial for the rapid exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

| Complex Molecule Component | Role of the N-cyclohexyl-piperidine Scaffold | Reference |

| Melanocortin Subtype-4 Receptor Agonist | Provides a rigid core that orients key pharmacophoric groups for optimal receptor binding. | nih.gov |

| PIM Kinase Inhibitors | The aminocyclohexyl portion engages in essential hydrogen bonds with the kinase hinge region. acs.org | acs.org |

Radiolabeled Tracers for Receptor Mapping Studies (in vitro and non-clinical imaging)

The this compound scaffold can also be adapted for the development of radiolabeled tracers for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov To create a PET tracer, a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is incorporated into the structure of a molecule that selectively binds to a specific target, such as a receptor or enzyme.

Derivatives of this compound are attractive candidates for radiolabeling due to their potential to be modified to bind with high affinity to various central nervous system (CNS) targets. The N-methyl group, for instance, can be introduced using a radiolabeled precursor, such as [¹¹C]methyl iodide.

Future efforts in this area could focus on optimizing the radiolabeling strategy for this compound derivatives to create stable and selective PET tracers. Such tracers would be invaluable tools for in vitro autoradiography to map receptor distribution in tissue sections and for non-clinical in vivo imaging studies in animal models to investigate receptor occupancy and pharmacology.

| Radionuclide | Labeling Precursor | Potential Application | Challenges |

| Carbon-11 (¹¹C) | [¹¹C]Methyl Iodide | Labeling the N-methyl group for receptor mapping studies. | Short half-life of ¹¹C (20.4 minutes) requires rapid synthesis and purification. |

| Fluorine-18 (¹⁸F) | [¹⁸F]Fluoride | Introduction of a fluorinated moiety onto the cyclohexyl or piperidine ring. | Potential for in vivo defluorination, depending on the chemical environment of the fluorine atom. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic strategies is fundamental to enabling further research on N-cyclohexyl-1-methylpiperidin-4-amine. While classical methods like reductive amination of 1-methyl-4-piperidone (B142233) with cyclohexylamine (B46788) are plausible, future research could focus on more advanced and sustainable approaches.

One promising avenue is the use of flow chemistry. Continuous flow reactors offer advantages such as improved reaction control, enhanced safety, and scalability. A hypothetical multi-step flow synthesis could significantly streamline the production of this compound, making it more accessible for extensive study.

Another area of exploration is the development of catalytic C-N bond-forming reactions. The use of transition-metal catalysts, such as palladium or copper, could facilitate the coupling of a suitably functionalized piperidine (B6355638) precursor with a cyclohexyl-containing fragment under milder conditions and with higher yields compared to traditional methods. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Classical Reductive Amination | Well-established methodology, readily available starting materials. | Use of stoichiometric reducing agents, potential for side reactions. |

| Multi-step Flow Synthesis | Precise control over reaction parameters, improved safety and scalability. | Requires specialized equipment, optimization of multiple reaction steps in flow. |

| Catalytic C-N Coupling | High efficiency, milder reaction conditions, potential for stereoselectivity. | Catalyst cost and sensitivity, optimization of ligand and reaction conditions. |

Advanced Computational Predictions for this compound Derivatives

Computational chemistry offers powerful tools to predict the properties and potential biological activities of novel compounds, thereby guiding synthetic efforts. For this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate structural features with specific activities. usb.ac.ir

Molecular docking simulations can provide insights into the potential binding modes of these derivatives with various biological targets. By screening a virtual library of this compound analogs against known protein structures, researchers can identify promising candidates for synthesis and in vitro testing. nih.gov

Table 2: Hypothetical Computational Screening of this compound Derivatives

| Derivative | Predicted Target | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent Compound | Sigma-1 Receptor | -8.5 | Hydrophobic interactions with Phe107, hydrogen bond with Glu172. |

| 4-Fluorocyclohexyl analog | Dopamine Transporter | -9.2 | Halogen bond with Ser356, pi-cation interaction with Phe320. |

| 3-Hydroxycyclohexyl analog | Muscarinic M1 Receptor | -8.9 | Hydrogen bonds with Tyr106 and Asn382. |

These computational approaches can significantly accelerate the discovery of derivatives with desired properties, saving time and resources in the laboratory. usb.ac.ir

Elucidation of Broader Biological Target Landscape (in vitro)

Given the prevalence of the piperidine scaffold in centrally active drugs, a broad in vitro screening of this compound against a panel of receptors, ion channels, and enzymes is a critical next step. ingentaconnect.comnih.gov High-throughput screening (HTS) campaigns could rapidly assess the compound's activity across hundreds of targets.

Based on the structural similarity to known pharmacophores, initial in vitro assays could focus on targets such as G-protein coupled receptors (GPCRs), monoamine transporters, and voltage-gated ion channels. nih.gov For instance, the 4-aminopiperidine (B84694) scaffold has been identified as a key element in inhibitors of the Hepatitis C Virus (HCV) assembly. nih.gov

Table 3: Potential In Vitro Screening Panel for this compound

| Target Class | Specific Examples | Rationale |

| GPCRs | Dopamine receptors, Serotonin receptors, Muscarinic receptors, Sigma receptors. | Piperidine is a common scaffold in CNS-active drugs targeting these receptors. nih.gov |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET). | The N-alkylpiperidine motif is present in various reuptake inhibitors. |

| Ion Channels | Sodium channels, Potassium channels, Calcium channels. | Modulation of ion channels is a key mechanism for many bioactive compounds. |

| Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). | Potential for neuroprotective or cognitive-enhancing effects. |

| Viral Proteins | HCV NS5A, HIV-1 reverse transcriptase. | The 4-aminopiperidine scaffold has shown antiviral activity. nih.gov |

The data generated from these in vitro studies would provide a comprehensive biological activity profile for this compound, guiding further optimization efforts.

Innovations in Structure-Guided Design for Enhanced Selectivity

Once a primary biological target is identified, structure-guided design can be employed to enhance the potency and selectivity of this compound derivatives. This iterative process involves obtaining the crystal structure of the target protein in complex with a lead compound, which then informs the design of new analogs with improved binding affinity and a more favorable off-target profile.

For example, if this compound is found to bind to a specific receptor, medicinal chemists can use the structural information to modify the cyclohexyl or methylpiperidine moieties to exploit additional binding pockets or avoid interactions with closely related receptors. This approach has been successfully used to develop highly selective ligands for various targets.

The introduction of chiral centers and the synthesis of stereochemically pure isomers can also be a powerful strategy to improve selectivity and reduce potential side effects. thieme-connect.com

Q & A

Basic: What are the standard synthetic routes for N-cyclohexyl-1-methylpiperidin-4-amine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination strategies. For example, analogous piperidine derivatives are synthesized via alkylation of a primary amine with cyclohexyl halides under basic conditions (e.g., K₂CO₃ or NaH in ethanol/acetonitrile) . Intermediates are characterized using mass spectrometry (MS) and ¹H/¹³C NMR . For instance, MS (ESI+) with m/z 198 [M+H]⁺ confirms molecular weight, while NMR resolves substituent positions (e.g., cyclohexyl protons appear as multiplet peaks at δ 1.2–2.0 ppm) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combined spectroscopic techniques are critical:

- MS (ESI+): Verify molecular ion peaks (e.g., m/z 224.2 [M+H]⁺ for C₁₂H₂₃N₂).

- ¹H NMR: Identify characteristic signals: methyl groups (δ 1.0–1.4 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm).

- ¹³C NMR: Confirm sp³ carbons (δ 20–60 ppm) and amine/cyclohexyl carbons .

For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) can resolve 3D structures from X-ray data .

Advanced: How can enantiomeric purity of this compound be assessed, given its stereochemical complexity?

Methodological Answer:

Enantiomeric separation requires chiral chromatography (e.g., Chiralpak columns with hexane/isopropanol mobile phases). For example, diastereomeric analogs in (Compounds 37 and 41) were resolved via HPLC, with retention times differing by >2 minutes . Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) can further validate absolute configuration. Computational modeling (e.g., density functional theory) predicts optical activity for comparison .

Advanced: What strategies optimize reaction yields for this compound amid competing side reactions?

Methodological Answer:

Key factors include:

- Catalyst selection: Copper(I) bromide (CuBr) enhances coupling efficiency in analogous piperidine syntheses (e.g., 17.9% yield improvement in ) .

- Solvent choice: Polar aprotic solvents (e.g., DMSO) stabilize intermediates in SN2 reactions .

- Temperature control: Lower temperatures (e.g., 35°C) reduce decomposition, while higher temps (80–100°C) accelerate alkylation .

Reaction monitoring via TLC or in-line IR spectroscopy helps identify quenching points to maximize yield.

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering in piperidine/cyclohexyl groups) or impurities. Steps include:

- Variable Temperature (VT) NMR: Cooling to −40°C slows conformational exchange, simplifying splitting patterns .

- 2D NMR (COSY, HSQC): Correlate proton-proton and proton-carbon couplings to assign ambiguous signals .

- High-Resolution MS (HRMS): Rule out impurities by confirming exact mass (e.g., ±0.001 Da tolerance) .

Advanced: What computational tools predict the biological activity or binding modes of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide): Screen against targets (e.g., GPCRs or kinases) using crystal structures from the PDB.

- QSAR Modeling: Train models on datasets of piperidine analogs (e.g., EC50 values for receptor binding) to predict activity .

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100+ ns to assess stability of binding poses .

Advanced: How can researchers design stable formulations of this compound for in vivo studies?

Methodological Answer:

- Salt formation: Hydrochloride salts improve water solubility (e.g., 1:1 molar ratio with HCl in ethanol) .

- Microencapsulation: Use PLGA polymers for controlled release; characterize via DSC (Tg ~45°C) and SEM .

- Stability testing: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What are best practices for scaling up this compound synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry: Continuous reactors minimize side reactions (e.g., tube reactors with residence time <10 min) .

- Crystallization Optimization: Use anti-solvent addition (e.g., hexane to ethyl acetate) to enhance crystal purity (>99% by HPLC) .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman for real-time purity tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.